![molecular formula C27H28N2O5 B6054079 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide](/img/structure/B6054079.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide typically involves the use of 2-aminophenol as a precursor. The synthetic route includes the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts . The reaction conditions often involve heating and the use of solvents like ethanol or methanol to facilitate the reaction.
Chemical Reactions Analysis
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis or metabolic pathways . In cancer research, the compound has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide can be compared with other benzoxazole derivatives, such as:
2-phenyl benzoxazole sulfonamide: Known for its antimycobacterial activity.
2-(1,3-benzoxazol-2-yl)-5-(N,N-diethylamino) phenol: Exhibits fluorescent properties and is used in bio-sensing applications.
N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: Acts as a STAT3 inhibitor for cancer treatment.
Properties
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-triethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5/c1-5-31-23-15-19(16-24(32-6-2)25(23)33-7-3)26(30)28-21-14-18(13-12-17(21)4)27-29-20-10-8-9-11-22(20)34-27/h8-16H,5-7H2,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWARDYGCMWUOKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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